
Iridium;tetrahydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iridium tetrahydroiodide is a chemical compound consisting of iridium and iodine atoms. Iridium is a transition metal known for its high density, corrosion resistance, and significant catalytic properties. The combination of iridium with iodine forms iridium tetrahydroiodide, which has unique properties and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of iridium tetrahydroiodide typically involves the reaction of iridium metal with iodine under controlled conditions. One common method is the direct combination of iridium and iodine at elevated temperatures. The reaction can be represented as:
Ir+4I2→IrI4
Another method involves the use of iridium chloride and potassium iodide in an aqueous solution, followed by the reduction of the resulting iridium iodide complex. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of iridium tetrahydroiodide may involve large-scale synthesis using high-purity iridium and iodine. The process typically includes steps such as purification of raw materials, controlled reaction conditions, and isolation of the product through crystallization or precipitation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Iridium tetrahydroiodide undergoes various chemical reactions, including:
Oxidation: Iridium tetrahydroiodide can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state iridium compounds.
Substitution: The iodine atoms in iridium tetrahydroiodide can be substituted with other ligands or atoms.
Common Reagents and Conditions
Common reagents used in the reactions of iridium tetrahydroiodide include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of iridium tetrahydroiodide depend on the type of reaction and the reagents used. For example, oxidation may yield iridium(V) compounds, while reduction may produce iridium(III) or iridium(I) compounds. Substitution reactions can lead to the formation of various iridium complexes with different ligands.
Aplicaciones Científicas De Investigación
Iridium tetrahydroiodide has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic and inorganic reactions due to its high catalytic activity and stability.
Material Science: Iridium tetrahydroiodide is used in the synthesis of advanced materials, including nanomaterials and thin films.
Medicine: Research is ongoing to explore the potential use of iridium compounds in cancer treatment and other medical applications.
Electronics: It is used in the development of electronic devices, including light-emitting diodes (LEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of iridium tetrahydroiodide involves its interaction with molecular targets and pathways. In catalysis, iridium tetrahydroiodide acts as a catalyst by facilitating the transfer of electrons and protons, thereby accelerating chemical reactions. In biological systems, iridium compounds may interact with cellular components, leading to various biochemical effects.
Comparación Con Compuestos Similares
Iridium tetrahydroiodide can be compared with other iridium compounds, such as iridium chloride and iridium bromide. While all these compounds share similar catalytic properties, iridium tetrahydroiodide is unique due to its specific reactivity with iodine. Other similar compounds include:
Iridium chloride: Used in catalysis and material science.
Iridium bromide: Known for its catalytic properties and use in organic synthesis.
Iridium oxide: Used in electrochemical applications and as a catalyst.
Iridium tetrahydroiodide stands out due to its unique combination of iridium and iodine, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
H4I4Ir |
|---|---|
Peso molecular |
703.87 g/mol |
Nombre IUPAC |
iridium;tetrahydroiodide |
InChI |
InChI=1S/4HI.Ir/h4*1H; |
Clave InChI |
FOCVPYWBRCVWNL-UHFFFAOYSA-N |
SMILES canónico |
I.I.I.I.[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B14099694.png)
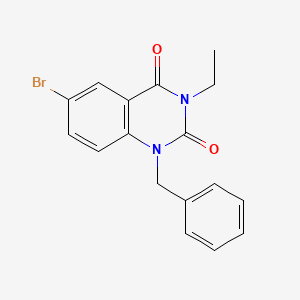
![4-(4-methylbenzyl)-N-[(1Z)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine](/img/structure/B14099703.png)

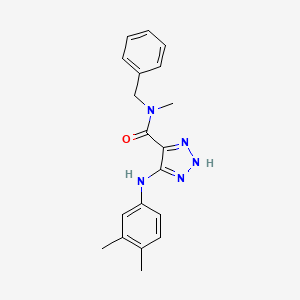
![1-(2-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14099722.png)
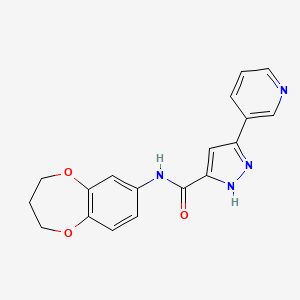
![(Z)-N,N'-dicyclohexylmorpholine-4-carboximidamide; {[(2R,3S,4R,5R)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(morpholin-4-yl)phosphinic acid](/img/structure/B14099732.png)
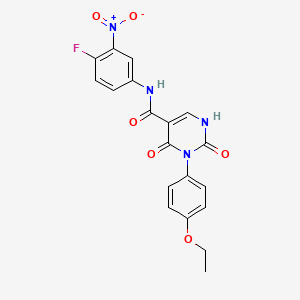
![5-(2-hydroxy-3,5-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14099744.png)
![2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(3-chlorobenzyl)oxy]phenol](/img/structure/B14099749.png)
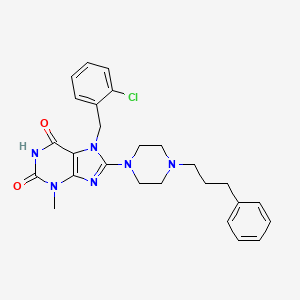
![8-[(2E)-2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14099771.png)
![1-(3,4-Dichlorophenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099772.png)
